(4-chloro-1-methyl-1H-pyrazol-5-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that features both pyrazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the quinoline moiety via condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires stringent control of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.
Medicine
In medicinal chemistry, (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of conditions such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and performance.
Mechanism of Action
The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: This compound shares the pyrazole moiety and exhibits similar chemical properties.
5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl: Another pyrazole derivative with comparable reactivity and applications.
Uniqueness
What sets (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE apart is its dual heterocyclic structure, combining both pyrazole and quinoline rings
Properties
Molecular Formula |
C14H14ClN3O |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C14H14ClN3O/c1-17-13(11(15)9-16-17)14(19)18-8-4-6-10-5-2-3-7-12(10)18/h2-3,5,7,9H,4,6,8H2,1H3 |
InChI Key |
CMPOZNWQYGZNJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.